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Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *1-ethyl-2-methyl-1H-Pyrrol-3-ol*

CAS No.: 118060-82-5

Cat. No.: B040626

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Abstract

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Among its many derivatives, 3-hydroxypyrroles represent a particularly interesting class of compounds due to their unique electronic properties and their existence in a state of tautomeric equilibrium. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of a specific, yet representative member of this class: **1-ethyl-2-methyl-1H-pyrrol-3-ol**. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the 3-Hydroxypyrrole Moiety

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural unit in many biologically active molecules, including heme, chlorophyll, and vitamin B12.[2] The introduction of a hydroxyl group at the 3-position imparts distinct chemical characteristics, most

notably the potential for keto-enol tautomerism. This phenomenon involves the migration of a proton and a shift in bonding, resulting in a dynamic equilibrium between the enol (3-hydroxypyrrole) and keto (1H-pyrrol-3(2H)-one) forms.[3][4] Understanding and controlling this equilibrium is often crucial for the targeted design of molecules with specific biological activities.

This guide will focus on **1-ethyl-2-methyl-1H-pyrrol-3-ol**, a model compound for exploring the synthesis and properties of N- and C-substituted 3-hydroxypyrroles.

Synthesis of 1-ethyl-2-methyl-1H-pyrrol-3-ol: A Proposed Synthetic Approach

While direct literature on the synthesis of **1-ethyl-2-methyl-1H-pyrrol-3-ol** is not readily available, a robust and versatile method for its preparation can be extrapolated from the well-established Paal-Knorr synthesis.[1][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6]

Proposed Retrosynthesis and Key Precursors

The logical precursor for the target molecule via a Paal-Knorr approach would be a 1,4-dicarbonyl compound that, upon cyclization with ethylamine, yields the desired substituted pyrrole. A suitable starting material is 1-hydroxy-1-methylpentane-2,4-dione.

Experimental Protocol: Paal-Knorr Synthesis

The following protocol is a proposed, detailed methodology for the synthesis of **1-ethyl-2-methyl-1H-pyrrol-3-ol**.

Reaction: Condensation of 1-hydroxy-1-methylpentane-2,4-dione with ethylamine.

Materials:

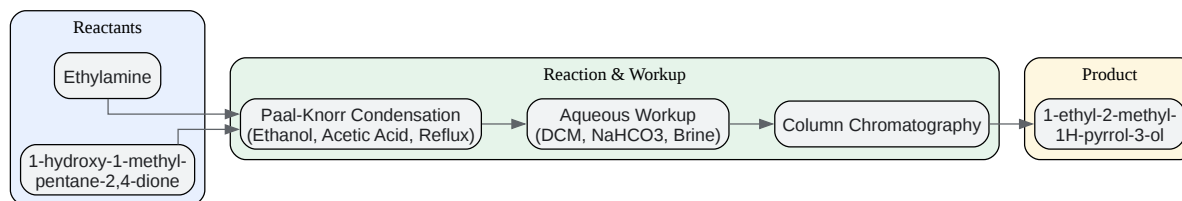
- 1-hydroxy-1-methylpentane-2,4-dione
- Ethylamine (70% solution in water)
- Ethanol
- Acetic Acid (glacial)

- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 1-hydroxy-1-methylpentane-2,4-dione (1.0 eq) in ethanol, add ethylamine (1.2 eq).
- Add a catalytic amount of glacial acetic acid.
- The reaction mixture is stirred at reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is redissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Visualization of the Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **1-ethyl-2-methyl-1H-pyrrol-3-ol**.

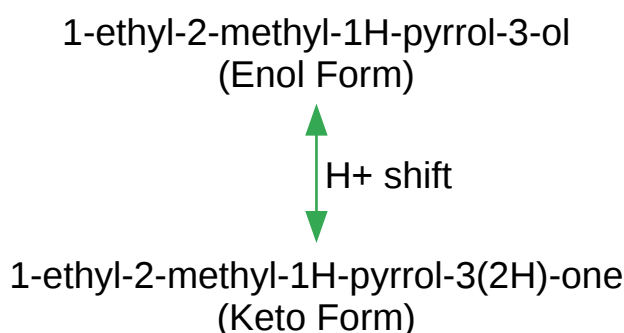
Physicochemical Properties and Tautomerism

The chemical behavior of **1-ethyl-2-methyl-1H-pyrrol-3-ol** is dominated by the tautomeric equilibrium between its enol and keto forms.

Tautomeric Equilibrium

In solution, **1-ethyl-2-methyl-1H-pyrrol-3-ol** is expected to exist in equilibrium with its keto tautomer, 1-ethyl-2-methyl-1H-pyrrol-3(2H)-one. The position of this equilibrium is influenced by several factors, including solvent polarity and the electronic nature of the substituents.[3] In the solid state, it is likely that the keto tautomer is the predominant form, as has been observed for similar derivatives via X-ray crystallography.[3]

Visualization of Tautomeric Equilibrium



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Caption: Keto-enol tautomerism of **1-ethyl-2-methyl-1H-pyrrol-3-ol**.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on data for structurally related compounds.

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C7H11NO	-
Molecular Weight	125.17 g/mol	-
Appearance	Likely a solid or high-boiling liquid	Analogy to similar substituted pyrroles
Solubility	Soluble in common organic solvents (e.g., DCM, ethanol, DMSO)	General property of similar organic molecules
Tautomerism	Exists as a mixture of enol and keto forms in solution	[3]

Spectroscopic Characterization

The spectroscopic analysis of **1-ethyl-2-methyl-1H-pyrrol-3-ol** is complicated by the presence of two tautomers in solution. The following table provides predicted key spectroscopic data for both the enol and keto forms, based on literature values for similar structures.[7]

Spectroscopic Data	1-ethyl-2-methyl-1H-pyrrol-3-ol (Enol Form)	1-ethyl-2-methyl-1H-pyrrol-3(2H)-one (Keto Form)
¹ H NMR (ppm)	δ ~5.5-6.5: Pyrrole ring protons; δ ~3.5-4.0: N-CH ₂ -CH ₃ ; δ ~2.0-2.2: 2-CH ₃ ; δ ~1.2-1.5: N-CH ₂ -CH ₃ ; Variable: OH proton	δ ~3.5-4.0: 2-H; δ ~5.0-5.5: 4-H; δ ~7.5-8.0: 5-H; δ ~3.5-4.0: N-CH ₂ -CH ₃ ; δ ~1.2-1.5: N-CH ₂ -CH ₃ ; δ ~1.8-2.0: 2-CH ₃
¹³ C NMR (ppm)	δ ~140-150: C3-OH; δ ~110-130: Other pyrrole carbons; δ ~40-45: N-CH ₂ ; δ ~10-15: 2-CH ₃ and N-CH ₂ -CH ₃	δ ~195-205: C3=O; δ ~50-60: C2; δ ~95-105: C4; δ ~160-170: C5; δ ~40-45: N-CH ₂ ; δ ~10-15: 2-CH ₃ and N-CH ₂ -CH ₃
IR (cm ⁻¹)	~3200-3400: O-H stretch (broad); ~1600-1650: C=C stretch	~1700-1750: C=O stretch (strong); ~1600-1650: C=C stretch

Reactivity and Potential Applications

The pyrrole ring is electron-rich and generally undergoes electrophilic substitution, primarily at the C5 position if available, or C4. The hydroxyl group of the enol form can be alkylated or acylated, while the keto form offers reactivity at the C2 and C4 positions.

Given the prevalence of the pyrrole scaffold in bioactive molecules, **1-ethyl-2-methyl-1H-pyrrol-3-ol** and its derivatives hold potential as intermediates in the synthesis of novel therapeutic agents. The pyrrole core is found in drugs with a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.^[2]

Safety and Handling

No specific safety data sheet is available for **1-ethyl-2-methyl-1H-pyrrol-3-ol**. However, based on data for related pyrrole derivatives, the following precautions should be observed:

- General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.^{[8][9]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
- Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Can cause skin and eye irritation.[11][12]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[9][12]

Always consult the Safety Data Sheet (SDS) for the specific reagents being used in any synthetic procedure.

References

- Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- Wikipedia. Paal–Knorr synthesis.
- YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. June 14, 2021.
- Blake, A. J., McNab, H., & Monahan, L. C. (1988). 3-Hydroxypyrroles and 1 H -pyrrol-3(2 H)-ones. Part 5. Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solut. *Journal of the Chemical Society, Perkin Transactions 2*, 1455-1458.
- Chemical Communications. Direct catalytic synthesis of β -(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction.
- Alfa Chemistry. Paal-Knorr Synthesis.
- McNab, H., & Monahan, L. C. (1988). 3-Hydroxypyrroles and 1H-pyrrol-3(2H)-ones. Part 6. 1H and 13C n.m.r. spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-pyrrol-3(2H)-ones. *Journal of the Chemical Society, Perkin Transactions 2*, 1459-1461.
- Merck Millipore.
- Spectrum Chemical.
- Sigma-Aldrich.
- SciSpace.
- PubChem. 1H-Pyrrole, 1-ethyl-2-methyl-.
- Fisher Scientific.
- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. January 29, 2026.
- DC Fine Chemicals.

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Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. scispace.com \[scispace.com\]](https://www.scispace.com)
- [3. 3-Hydroxypyrroles and 1H-pyrrol-3\(2H\)-ones. Part 5. Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3\(2H\)-one - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [4. jst-ud.vn \[jst-ud.vn\]](https://www.jst-ud.vn)
- [5. Paal–Knorr synthesis - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [6. alfa-chemistry.com \[alfa-chemistry.com\]](https://www.alfa-chemistry.com)
- [7. 3-Hydroxypyrroles and 1H-pyrrol-3\(2H\)-ones. Part 6. 1H and 13C n.m.r. spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-pyrrol-3\(2H\)-ones - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [8. sigmaaldrich.com \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [9. fishersci.com \[fishersci.com\]](https://www.fishersci.com)
- [10. Documents \[merckmillipore.com\]](https://www.merckmillipore.com)
- [11. dcfinechemicals.com \[dcfinechemicals.com\]](https://www.dcfinechemicals.com)
- [12. spectrumchemical.com \[spectrumchemical.com\]](https://www.spectrumchemical.com)
- To cite this document: BenchChem. [Authored by: Dr. Gemini, Senior Application Scientist]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040626/docs#authored-by-dr-gemini-senior-application-scientist\]](https://www.benchchem.com/product/b040626/docs#authored-by-dr-gemini-senior-application-scientist)

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